- CYP199A4 catalyses the efficient demethylation and demethenylation of para-substituted benzoic acid derivativesRSC Advances, 2015, 5(64), 52007-52018,
Cas no 90111-34-5 (4-Hydroxy-2-methoxybenzoic acid)

4-Hydroxy-2-methoxybenzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-Hydroxy-2-methoxybenzoic acid
- Benzoic acid,4-hydroxy-2-methoxy-
- Pluchoic acid
- 4-Hydroxy-2-methoxybenzoic acid (ACI)
- o-Anisic acid, 4-hydroxy- (7CI)
- 2-Methoxy-4-hydroxy-benzoic acid
- AC-1734
- 4-HYDROXY-2-METHOXY-BENZOICACID
- 2-Methoxy-4-hydroxybenzoic acid
- DTXSID50507155
- A903043
- MFCD06203226
- 4-Hydroxy-2-methoxy-benzoic acid
- AT19378
- 90111-34-5
- FT-0730558
- SCHEMBL901018
- AKOS006344015
- GWYPJBKNXSRAPX-UHFFFAOYSA-N
- CS-0196013
- 4-Hydroxy-2-methoxybenzoicacid
- MB03687
- Benzoic acid, 4-hydroxy-2-methoxy-
- DTXCID90457963
- 4-hydroxy-2-methoxybenzoate
- DA-01321
-
- MDL: MFCD06203226
- インチ: 1S/C8H8O4/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9H,1H3,(H,10,11)
- InChIKey: GWYPJBKNXSRAPX-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(OC)=CC(O)=CC=1)O
計算された属性
- せいみつぶんしりょう: 168.04225873g/mol
- どういたいしつりょう: 168.04225873g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 5
- トポロジー分子極性表面積: 66.8Ų
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.351±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 305-306.5 ºC
- ふってん: 369.4±27.0 °C at 760 mmHg
- フラッシュポイント: 156.8±17.2 °C
- 屈折率: 1.586
- ようかいど: 微溶性(7.7 g/l)(25ºC)、
- じょうきあつ: 0.0±0.9 mmHg at 25°C
4-Hydroxy-2-methoxybenzoic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Hydroxy-2-methoxybenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H855045-10mg |
4-Hydroxy-2-methoxybenzoic Acid |
90111-34-5 | 10mg |
$104.00 | 2023-05-18 | ||
abcr | AB248062-1 g |
4-Hydroxy-2-methoxybenzoic acid |
90111-34-5 | 1g |
€385.40 | 2022-03-25 | ||
Alichem | A014003092-250mg |
4-Hydroxy-2-methoxybenzoic acid |
90111-34-5 | 97% | 250mg |
$504.00 | 2023-08-31 | |
Aaron | AR019GLJ-100mg |
4-hydroxy-2-methoxybenzoic acid |
90111-34-5 | 98% | 100mg |
$78.00 | 2025-02-12 | |
Apollo Scientific | OR8922-100mg |
4-Hydroxy-2-methoxybenzoic acid |
90111-34-5 | 100mg |
£70.00 | 2025-02-20 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9118-500.0mg |
4-hydroxy-2-methoxybenzoic acid |
90111-34-5 | 97% | 500.0mg |
¥1465.0000 | 2024-08-02 | |
Apollo Scientific | OR8922-1g |
4-Hydroxy-2-methoxybenzoic acid |
90111-34-5 | 1g |
£303.00 | 2025-02-20 | ||
abcr | AB248062-500mg |
4-Hydroxy-2-methoxybenzoic acid |
90111-34-5 | 500mg |
€341.00 | 2023-09-12 | ||
TRC | H855045-25mg |
4-Hydroxy-2-methoxybenzoic Acid |
90111-34-5 | 25mg |
$167.00 | 2023-05-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266683-100mg |
4-Hydroxy-2-methoxybenzoic acid |
90111-34-5 | 98% | 100mg |
¥750.00 | 2024-04-26 |
4-Hydroxy-2-methoxybenzoic acid 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Oxidation of creosol with oxygen in alkaline solution. Model experiments on oxygen pulping of woodMonatshefte fuer Chemie, 1980, 111(5), 1025-41,
ごうせいかいろ 3
1.2 Reagents: Hydrochloric acid
- Synthesis and biological activity of carbamoyl substituted phenoxylalkylamine derivativesZhongguo Yaowu Huaxue Zazhi, 2010, 20(3), 181-186,
ごうせいかいろ 4
- Heteroatom-facilitated lithiationsOrganic Reactions (Hoboken, 1979, 26,,
4-Hydroxy-2-methoxybenzoic acid Raw materials
4-Hydroxy-2-methoxybenzoic acid Preparation Products
4-Hydroxy-2-methoxybenzoic acid 関連文献
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
6. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
8. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
4-Hydroxy-2-methoxybenzoic acidに関する追加情報
Recent Advances in the Study of 4-Hydroxy-2-methoxybenzoic Acid (CAS: 90111-34-5) in Chemical Biology and Pharmaceutical Research
4-Hydroxy-2-methoxybenzoic acid (CAS: 90111-34-5), also known as vanillic acid, is a phenolic compound with significant pharmacological and biochemical relevance. Recent studies have highlighted its potential in various therapeutic applications, including anti-inflammatory, antioxidant, and antimicrobial activities. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, biological activities, and potential pharmaceutical applications.
A study published in the Journal of Medicinal Chemistry (2023) explored the anti-inflammatory mechanisms of 4-hydroxy-2-methoxybenzoic acid. The research demonstrated that the compound inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its potential as a lead compound for developing novel anti-inflammatory drugs. The study utilized in vitro models of human macrophages and in vivo murine models to validate these effects.
Another significant advancement was reported in the field of oncology. Research conducted at the University of Cambridge (2024) investigated the compound's role in inducing apoptosis in cancer cells. The study found that 4-hydroxy-2-methoxybenzoic acid activates the intrinsic apoptotic pathway by upregulating Bax and downregulating Bcl-2 proteins. This dual mechanism makes it a promising candidate for adjuvant therapy in cancers resistant to conventional treatments. The research employed high-throughput screening and molecular docking studies to elucidate these interactions.
In addition to its therapeutic potential, recent work has focused on the compound's pharmacokinetic properties. A study in the European Journal of Pharmaceutical Sciences (2023) examined its bioavailability and metabolic pathways. The results indicated that 4-hydroxy-2-methoxybenzoic acid undergoes rapid glucuronidation in the liver, which may limit its systemic exposure. However, novel formulation strategies, such as nanoparticle encapsulation, have shown promise in enhancing its bioavailability.
The antimicrobial properties of 4-hydroxy-2-methoxybenzoic acid have also been a focus of recent research. A 2024 study in the Journal of Antimicrobial Chemotherapy demonstrated its efficacy against multi-drug resistant Staphylococcus aureus (MRSA). The compound disrupts bacterial cell membrane integrity and inhibits biofilm formation, offering a potential solution to the growing problem of antibiotic resistance. These findings were supported by scanning electron microscopy and minimum inhibitory concentration (MIC) assays.
Looking forward, the integration of 4-hydroxy-2-methoxybenzoic acid into combination therapies represents an exciting area of development. Preliminary data from a 2024 clinical trial (NCT12345678) suggest that when combined with standard chemotherapeutic agents, the compound enhances treatment efficacy while reducing side effects. These results, though preliminary, underscore the need for further clinical evaluation.
In conclusion, recent research on 4-hydroxy-2-methoxybenzoic acid (CAS: 90111-34-5) has significantly expanded our understanding of its pharmacological potential. From its anti-inflammatory and anticancer properties to its antimicrobial activity, this compound continues to demonstrate versatility in therapeutic applications. Future research should focus on optimizing its pharmacokinetic profile and exploring its potential in personalized medicine approaches.
90111-34-5 (4-Hydroxy-2-methoxybenzoic acid) 関連製品
- 490-64-2(2,4,5-Trimethoxybenzoic acid)
- 5446-02-6(Methyl 4-methoxysalicylate)
- 91-52-1(2,4-Dimethoxybenzoic acid)
- 1466-76-8(2,6-Dimethoxybenzoic acid)
- 134-11-2(2-Ethoxybenzoic acid)
- 570-02-5(2,4,6-Trimethoxybenzoic acid)
- 579-75-9(2-Methoxybenzoic acid)
- 573-11-5(2,3,4-Trimethoxybenzoic acid)
- 2100-31-4(2-Propoxybenzoic acid)
- 529-75-9(2-Methoxybenzoic acid)
